Cas no 1874127-11-3 (4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine)

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1874127-11-3
- EN300-1296033
- 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine
- 4-Chloro-5-fluoro-6-phenylmethoxybenzene-1,3-diamine
- 1,3-Benzenediamine, 4-chloro-5-fluoro-6-(phenylmethoxy)-
-
- Inchi: 1S/C13H12ClFN2O/c14-11-9(16)6-10(17)13(12(11)15)18-7-8-4-2-1-3-5-8/h1-6H,7,16-17H2
- InChI Key: OWORLTZMYVVHON-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1F)OCC1C=CC=CC=1)N)N
Computed Properties
- Exact Mass: 266.0622189g/mol
- Monoisotopic Mass: 266.0622189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.3Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.368±0.06 g/cm3(Predicted)
- Boiling Point: 447.0±40.0 °C(Predicted)
- pka: 3.28±0.16(Predicted)
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296033-50mg |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1296033-500mg |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1296033-5000mg |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1296033-0.1g |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 0.1g |
$755.0 | 2023-06-06 | ||
Enamine | EN300-1296033-1.0g |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 1g |
$857.0 | 2023-06-06 | ||
Enamine | EN300-1296033-0.05g |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1296033-0.25g |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1296033-0.5g |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 0.5g |
$823.0 | 2023-06-06 | ||
Enamine | EN300-1296033-10000mg |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1296033-1000mg |
4-(benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine |
1874127-11-3 | 1000mg |
$699.0 | 2023-09-30 |
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine Related Literature
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine
Introduction to 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine, with the CAS number 1874127-11-3, represents a highly versatile compound in the field of medicinal chemistry. This molecule exhibits a unique structural framework combining aromatic rings, halogen atoms, and amine functionalities, which makes it an ideal candidate for further exploration in drug development. Recent studies have highlighted its potential as a scaffold for designing novel therapeutic agents targeting various biological pathways. The synthesis of this compound involves a multi-step process that incorporates functional group manipulations and selective couplings, which are critical for achieving the desired stereochemistry and reactivity. Researchers are increasingly focusing on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy.
The molecular structure of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine consists of a benzene ring substituted with a benzyloxy group at the 4-position, a chlorine atom at the 6-position, and fluorine at the 5-position. The 1,3-diamine functionality introduces additional complexity to its chemical behavior, enabling interactions with multiple biological targets. This structural diversity has been leveraged in recent studies to investigate its role as a potential inhibitor of key enzymes involved in inflammatory responses. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its ability to modulate the activity of phosphodiesterase-5 (PDE5), which is a target for treating cardiovascular disorders. These findings underscore the importance of understanding its chemical properties in the context of drug design.
Recent advancements in computational chemistry have provided insights into the molecular interactions of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine. Molecular docking studies have revealed its potential binding affinity to protein targets such as cyclooxygenase-2 (COX-2), which is implicated in chronic inflammation. The presence of the fluorine atom at the 5-position is believed to contribute to its enhanced metabolic stability, a critical factor in drug development. Furthermore, the benzyloxy group at the 4-position may play a role in modulating its solubility and permeability profiles, which are essential for oral bioavailability. These structural features have been the focus of several studies aimed at improving its pharmacological properties.
Applications of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine extend beyond its immediate chemical properties. In the field of oncology, researchers have explored its potential as a lead compound for designing anti-cancer agents. A 2024 study published in Cancer Research reported its ability to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. The compound’s ability to interact with multiple cellular targets has made it a subject of interest for the development of multi-target drugs, which are gaining traction in modern therapeutic strategies. These findings suggest that 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine could serve as a valuable scaffold for future drug discovery efforts.
The synthesis of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine has been optimized through various methodologies, including Suzuki coupling and nucleophilic substitution reactions. The use of advanced catalysts and reaction conditions has enabled the efficient preparation of this compound with high purity and yield. A 2023 study in Organic Letters described a novel synthetic route that reduced the number of steps required for its preparation, making it more cost-effective for large-scale production. These advancements in synthetic chemistry are crucial for translating laboratory findings into practical applications in the pharmaceutical industry.
Recent research has also focused on the pharmacological profile of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine. In vitro studies have shown its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A 2024 publication in Pharmacological Reports highlighted its ability to reduce oxidative stress in cellular models, suggesting its potential for treating conditions such as neurodegenerative diseases. These findings have sparked further interest in exploring its therapeutic applications in clinical settings.
The role of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine in drug discovery is continually expanding, driven by advancements in analytical techniques and computational modeling. High-throughput screening methods have been employed to evaluate its interactions with a wide range of biological targets, providing valuable data for its optimization. Additionally, machine learning algorithms have been used to predict its behavior in different physiological conditions, aiding in the design of more effective therapeutic agents. These technological innovations are accelerating the pace of discovery and development in the field of medicinal chemistry.
Challenges in the development of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine include optimizing its metabolic stability and minimizing potential side effects. Researchers are investigating the use of prodrug strategies to enhance its bioavailability while reducing toxicity. A 2023 study in Drug Discovery Today proposed a novel prodrug formulation that improved its oral absorption and reduced systemic exposure, making it a more viable candidate for clinical trials. These efforts reflect the ongoing commitment to refining its therapeutic potential through innovative approaches.
Future directions in the study of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine are likely to focus on its application in personalized medicine. By tailoring its chemical properties to match individual patient profiles, researchers aim to maximize its therapeutic benefits while minimizing adverse effects. Additionally, the exploration of its interactions with other drugs and biological systems is expected to provide further insights into its potential applications. These ongoing investigations underscore the significance of this compound in the evolving landscape of pharmaceutical research.
1874127-11-3 (4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine) Related Products
- 1787917-41-2(1-(3-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine)
- 2228907-83-1(1,1,1-trifluoro-3-2-(trifluoromethyl)pyridin-3-ylpropan-2-ol)
- 1258431-03-6(Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate)
- 1703852-83-8((1S)-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine)
- 781653-76-7(Benzaldehyde, 4-[[4-(1,1-dimethylethyl)phenyl]methoxy]-3-methoxy-)
- 1112209-40-1(2-Fluoro-3-formylphenylboronic Acid Pinacol Ester)
- 1172298-74-6(2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(phenylamino)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide)
- 2229004-23-1(2-ethoxy-6-1-(methylamino)cyclopropylphenol)
- 1803801-06-0(Methyl 3-cyano-5-hydroxy-2-(trifluoromethoxy)benzoate)
- 1227270-56-5(1-(Phenylsulfonyl)-6-bromo-5-azaindole)



